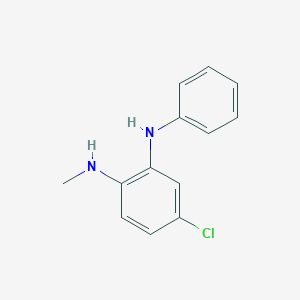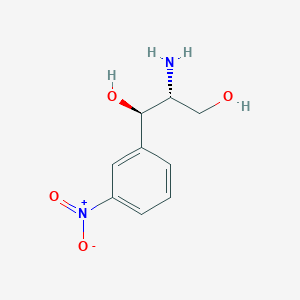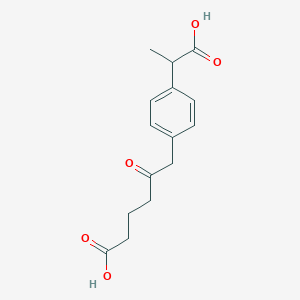
13-Ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17β-ol-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-Ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17β-ol-acetate is a synthetic steroidal compound. It is structurally related to other steroid hormones and is characterized by its unique chemical structure, which includes an ethyl group at the 13th position, a methoxy group at the 3rd position, and an acetate group at the 17th position. This compound is of interest in various fields of scientific research due to its potential biological activities.
Aplicaciones Científicas De Investigación
13-Ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17β-ol-acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its potential effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential therapeutic effects in hormone-related disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 13-Ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17β-ol-acetate typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Introduction of the Ethyl Group: This can be achieved through alkylation reactions using ethyl halides in the presence of a strong base.
Acetylation: The final step involves the acetylation of the hydroxyl group at the 17th position using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group at the 17th position, leading to the formation of ketones.
Reduction: Reduction reactions can convert the ketone back to the hydroxyl group.
Substitution: The methoxy group at the 3rd position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or potassium permanganate in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products:
Oxidation: Formation of 17-keto derivatives.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of 3-substituted derivatives.
Mecanismo De Acción
The mechanism of action of 13-Ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17β-ol-acetate involves its interaction with steroid hormone receptors. It can bind to androgen or estrogen receptors, modulating their activity and influencing gene expression. This interaction can affect various biological pathways, including those involved in cell growth, differentiation, and metabolism.
Comparación Con Compuestos Similares
- 13-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17β-ol
- 13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol
Comparison:
- Structural Differences: The presence of different functional groups and double bond positions distinguishes these compounds from each other.
- Biological Activity: Each compound may exhibit unique biological activities based on its structure, influencing its interaction with receptors and enzymes.
- Applications: While all these compounds are of interest in steroid chemistry, their specific applications may vary based on their unique properties.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for compound 13-Ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17β-ol-acetate involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product.", "Starting Materials": [ "4-methoxyphenol", "ethyl acetoacetate", "2-methyl-2-butene", "sodium ethoxide", "acetic anhydride", "sodium borohydride", "acetic acid", "chromium trioxide", "pyridine", "sodium hydroxide", "acetic acid anhydride", "triethylamine", "3,4-dimethylphenol", "sodium hydride", "acetic acid", "acetic anhydride", "sodium methoxide", "magnesium sulfate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with 4-methoxyphenol in the presence of sodium ethoxide to form 4-methoxyphenyl ethyl-3-oxobutanoate.", "Step 2: 4-methoxyphenyl ethyl-3-oxobutanoate is reacted with 2-methyl-2-butene in the presence of acetic anhydride and sodium borohydride to form 13-ethyl-3-methoxygona-1,3,5(10)-triene-17β-ol.", "Step 3: 13-ethyl-3-methoxygona-1,3,5(10)-triene-17β-ol is reacted with chromium trioxide and pyridine in acetic acid to form 13-ethyl-3-methoxygona-1,3,5(10)-triene-17β-aldehyde.", "Step 4: 13-ethyl-3-methoxygona-1,3,5(10)-triene-17β-aldehyde is reacted with 3,4-dimethylphenol in the presence of sodium hydride and acetic acid to form 13-ethyl-3-methoxygona-1,3,5(10)-triene-17β-ol.", "Step 5: 13-ethyl-3-methoxygona-1,3,5(10)-triene-17β-ol is reacted with acetic anhydride and triethylamine to form 13-ethyl-3-methoxygona-1,3,5(10)-triene-17β-acetate.", "Step 6: 13-ethyl-3-methoxygona-1,3,5(10)-triene-17β-acetate is reacted with sodium methoxide in methanol to form 13-ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17β-ol-acetate.", "Step 7: The final product is purified using magnesium sulfate, sodium chloride, and water." ] } | |
Número CAS |
2911-81-1 |
Fórmula molecular |
C₂₂H₂₆O₃ |
Peso molecular |
338.44 |
Sinónimos |
(17β)-13-Ethyl-3-methoxygona-1,3,5(10),8,14-pentaen-17-ol 17-Acetate; (17β)-13-Ethyl-3-methoxygona-1,3,5(10),8,14-pentaen-17-ol Acetate; 13-Ethyl-3-methoxygona-1,3,5(10),8,14-pentaen-17β-ol Acetate; 13β-Ethyl-3-methoxy-18-nor-1,3,5(10),8,14-estrapent |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 2-(6-(acetoxymethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144632.png)
![Ethyl 2-(6-cyano-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144636.png)


